molecular formula C18H17N3O2 B2404743 N-(3-chloro-4-fluorophenyl)-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide CAS No. 1030125-70-2

N-(3-chloro-4-fluorophenyl)-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide

Cat. No. B2404743
M. Wt: 307.353
InChI Key: FQHLAGHTMQYYRD-UHFFFAOYSA-N
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Description

The compound “N-(3-chloro-4-fluorophenyl)-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide” is a complex organic molecule that contains several functional groups. It has a benzoxazepine ring, which is a seven-membered ring with one oxygen and one nitrogen atom. It also has a sulfonamide group (-SO2NH2), a common functional group in many pharmaceutical drugs. The presence of a fluorine and a chlorine atom on the phenyl ring indicates that the compound might have interesting reactivity and properties.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting from simpler building blocks. The benzoxazepine ring could be formed via a cyclization reaction, and the sulfonamide group could be introduced via a substitution reaction. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. Techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to determine the structure.



Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The sulfonamide group might be susceptible to hydrolysis under acidic or basic conditions. The benzoxazepine ring might undergo electrophilic aromatic substitution reactions. Again, without specific experimental data, these are just educated guesses.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group might make the compound quite polar and therefore soluble in polar solvents. The compound might also exhibit strong absorption in the UV/Vis region due to the conjugated system in the benzoxazepine ring.


Scientific Research Applications

Quantum Mechanical Studies and Light Harvesting Properties

A study by (Mary et al., 2019) focused on the quantum mechanical studies of various sulfonamidobenzoxazole compounds, which can include similar structures to the specified compound. These compounds were analyzed for their light harvesting properties, indicating potential applications in the development of novel inhibitor molecules and in the design of new dye-sensitized solar cells (DSSCs).

Synthesis and Chemical Properties

Research by (Díaz-Gavilán et al., 2006) explored the synthesis of related compounds and their reactions with pyrimidine bases. This study provides insights into the chemical properties and potential applications in chemical synthesis.

Synthesis of N-Heterocycles

The synthesis of various N-heterocycles, including those similar to the specified compound, was the focus of a study by (Matlock et al., 2015). This research highlights methods to achieve high levels of regio- and diastereoselectivity, important for pharmaceutical and chemical applications.

Molecular Structures and Intermolecular Interactions

An investigation into the hydrogen-bonded structures of substituted tetrahydro-1H-1,4-epoxy-1-benzazepines, which are structurally related, was conducted by (Gómez et al., 2009). This study provides valuable information on the molecular interactions and crystal structures of these compounds.

Cytotoxic Activities

The cytotoxic activity of novel sulfonamide derivatives was studied by (Ghorab et al., 2015), indicating potential applications in cancer research and the development of new anticancer agents.

Biological Activities

Research by (Aziz‐ur‐Rehman et al., 2013) on N-(un)substituted aryl sulfonamides similar to the specified compound revealed moderate to good antimicrobial activities, suggesting potential in developing new antimicrobial agents.

Polymorphism Studies

A study by (Terada et al., 2012) on the polymorphism of aromatic sulfonamides, including fluorine groups, provides insights into the effect of fluorine on the crystalline structure of these compounds.

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety protocols. The specific hazards associated with this compound would depend on its reactivity and biological activity.


Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. If it’s a drug, it would be important to study its pharmacological properties, such as its efficacy, toxicity, and pharmacokinetics.


Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific experimental data and literature sources would be needed.


properties

IUPAC Name

N-(3-methylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12-6-5-7-14(10-12)21-17(22)11-23-18-15-8-3-4-9-16(15)19-13(2)20-18/h3-10H,11H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHLAGHTMQYYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-methylquinazolin-4-yl)oxy)-N-(m-tolyl)acetamide

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